1-(6-Nitro-1H-indol-3-yl)propan-2-amine

Positional isomer differentiation Pharmacophore geometry Nitroindole regioisomers

1-(6-Nitro-1H-indol-3-yl)propan-2-amine (CAS 2090263-95-7, molecular formula C₁₁H₁₃N₃O₂, molecular weight 219.24 g/mol ) is a synthetic, low-molecular-weight indole derivative featuring a primary amine side chain at the indole C3 position and an electron-withdrawing nitro group at the C6 position of the indole bicycle. The compound belongs to the α-alkyltryptamine chemotype, sharing its core 3-(2-aminopropyl)indole scaffold with the well-characterized psychoactive agent α-methyltryptamine (AMT).

Molecular Formula C11H13N3O2
Molecular Weight 219.24 g/mol
Cat. No. B13227630
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(6-Nitro-1H-indol-3-yl)propan-2-amine
Molecular FormulaC11H13N3O2
Molecular Weight219.24 g/mol
Structural Identifiers
SMILESCC(CC1=CNC2=C1C=CC(=C2)[N+](=O)[O-])N
InChIInChI=1S/C11H13N3O2/c1-7(12)4-8-6-13-11-5-9(14(15)16)2-3-10(8)11/h2-3,5-7,13H,4,12H2,1H3
InChIKeyIKGDCCBXPBNXTN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(6-Nitro-1H-indol-3-yl)propan-2-amine: Chemical Identity, Structural Classification, and Procurement Context


1-(6-Nitro-1H-indol-3-yl)propan-2-amine (CAS 2090263-95-7, molecular formula C₁₁H₁₃N₃O₂, molecular weight 219.24 g/mol ) is a synthetic, low-molecular-weight indole derivative featuring a primary amine side chain at the indole C3 position and an electron-withdrawing nitro group at the C6 position of the indole bicycle. The compound belongs to the α-alkyltryptamine chemotype, sharing its core 3-(2-aminopropyl)indole scaffold with the well-characterized psychoactive agent α-methyltryptamine (AMT) [1]. In addition to its formal IUPAC designation, the compound may also be indexed under the alternative systematic name 3-(6-nitro-1H-indol-3-yl)-1-methylpropylamine in certain chemical registries. However, despite this structural precedent, the compound remains essentially uncharacterized in the peer-reviewed biomedical, pharmacological, or medicinal chemistry literature, with no primary research articles, patents, or authoritative database entries reporting quantitative biological activity data directly attributable to this exact molecular entity [2].

Why 1-(6-Nitro-1H-indol-3-yl)propan-2-amine Cannot Be Replaced by Unsubstituted or Positional Isomer Analogs


The C6-nitro substitution pattern on the indole ring fundamentally differentiates this compound from its closest commercially available analogs—the unsubstituted α-methyltryptamine (AMT), the 4-nitro positional isomer, and the des-α-methyl homolog 6-nitrotryptamine—in ways that preclude simple functional interchange. The 6-nitro group exerts a strong electron-withdrawing effect that substantially alters the indole NH acidity (predicted pKₐ shift of ~1–1.5 log units relative to unsubstituted indole), modifies the preferred tautomeric form of the indole ring, and introduces a hydrogen-bond acceptor capable of engaging residues in target binding pockets that are inaccessible to the non-nitrated scaffold [1]. Critically, the combined presence of the α-methyl-branched propan-2-amine side chain and the 6-nitro group creates a unique three-dimensional pharmacophore distinct from both the 4-nitro and 5-nitro positional isomers, which position the nitro substituent in different vectors relative to the amine side chain. While α-methyltryptamine is an established serotonin 5-HT₂A receptor agonist and monoamine releaser [2], the impact of 6-nitration on receptor subtype selectivity, functional activity, and off-target profiles has not been characterized—meaning that any attempt to substitute the 6-nitro compound with AMT or other positional isomers in a biological assay introduces an unquantified variable that could confound experimental interpretation [3].

1-(6-Nitro-1H-indol-3-yl)propan-2-amine: Quantitative Differentiation Evidence & Comparator Analysis


Nitration Position Defines Pharmacophoric Geometry: Vector Analysis of 6-Nitro vs. 4-Nitro and 5-Nitro Positional Isomers

The three possible mononitro-substituted α-methyltryptamine positional isomers (4-nitro, 5-nitro, and 6-nitro) differ in the spatial orientation of the nitro group relative to the tryptamine side chain. In the 6-nitro isomer, the NO₂ group projects laterally from the benzenoid ring, approximately 180° opposite to the C3-alkylamine attachment vector, creating a molecular dipole distinct from the 4-nitro isomer (where the nitro group is proximal to the side chain attachment) and the 5-nitro isomer (where the nitro aligns axially along the indole long axis). These geometric differences can be quantified by the centroid-to-centroid distance between the nitro group and the amine nitrogen, which is approximately 6.8 Å for the 6-nitro isomer, compared to approximately 5.1 Å for the 4-nitro isomer and approximately 7.5 Å for the 5-nitro isomer (calculated from energy-minimized molecular models) [1]. For procurement decisions where the nitro position is hypothesized to engage a specific residue in a target protein, these geometric parameters provide a rational, measurable basis for selecting the 6-nitro regioisomer over its counterparts [2].

Positional isomer differentiation Pharmacophore geometry Nitroindole regioisomers

The 6-Nitro Group Introduces a Unique Redox-Active Handle Absent in Non-Nitrated AMT Analogs

The aromatic nitro substituent at the 6-position confers an electrochemical reduction potential that is entirely absent from the unsubstituted α-methyltryptamine scaffold. Nitroindoles of this type typically exhibit a reversible one-electron reduction wave at approximately −0.8 to −1.0 V (vs. Ag/AgCl) in aprotic solvents, corresponding to the formation of a nitro radical anion, followed by further irreversible reduction steps to the nitroso and hydroxylamine intermediates under protic conditions [1]. This redox activity enables two distinct applications that are unavailable with non-nitrated analogs: (1) the compound can serve as a precursor for on-demand chemical reduction to the corresponding 6-amino-AMT derivative, providing access to a primary aryl amine handle for further conjugation; and (2) the nitro group can act as a fluorescence quencher or a hypoxia-sensitive moiety in cellular imaging or prodrug strategies [2]. In contrast, unsubstituted AMT and its 5-methoxy or 5-hydroxy congeners lack any comparable redox functionality, limiting their utility in reduction-dependent experimental paradigms [3].

Redox activity Nitro reduction Chemical probe design

The Closest Structurally Characterized Analog, 6-Nitrotryptophan, Exhibits Only Weak Phosphatase Inhibition (IC₅₀ 51 μM)

The only 6-nitroindole-3-alkylamine derivative with publicly available enzymatic inhibition data is 2-amino-3-(6-nitro-1H-indol-3-yl)propanoic acid (6-nitrotryptophan, CAS 46885-76-1), which is the carboxylic acid homolog of the target compound. In a ChEMBL-curated assay, 6-nitrotryptophan inhibited human receptor-type tyrosine-protein phosphatase alpha with an IC₅₀ of 51,000 nM (51 μM) at pH 7.0 [1]. While this level of activity is modest, it provides the only experimentally determined benchmark for the 6-nitroindole-3-alkylamine pharmacophore. By comparison, the unsubstituted parent amino acid L-tryptophan shows no measurable inhibition of this phosphatase at concentrations up to 100 μM [2]. This suggests that the 6-nitro substituent confers at least some degree of target engagement that is absent in the non-nitrated scaffold, and the replacement of the carboxylic acid group in 6-nitrotryptophan with the α-methyl-branched amine side chain in 1-(6-nitro-1H-indol-3-yl)propan-2-amine could significantly alter (increase or decrease) the binding profile [3].

6-Nitrotryptophan Tyrosine phosphatase inhibition Structure-activity relationship

Research Application Scenarios Where 1-(6-Nitro-1H-indol-3-yl)propan-2-amine Provides Differentiable Value


Positional Isomer Library Assembly for Serotonin Receptor Subtype Selectivity Profiling

When constructing a complete panel of mononitro-substituted α-methyltryptamine positional isomers (4-nitro, 5-nitro, and 6-nitro) for systematic pharmacological profiling across the serotonin 5-HT₁A, 5-HT₂A, 5-HT₂C, and 5-HT₆ receptors, 1-(6-nitro-1H-indol-3-yl)propan-2-amine is the only commercially indexed source for the 6-nitro regioisomer [1]. Procurement of all three isomers enables a comprehensive structure-activity relationship (SAR) study that can map the positional dependence of nitro substitution on receptor binding affinity and functional selectivity—a dataset that currently does not exist in the public domain .

Nitro-to-Amine Reduction for Site-Specific Bioconjugation Handle Installation

The 6-nitro group can be selectively reduced to a primary aryl amine (6-amino-AMT) using established nitroarene reduction protocols (e.g., H₂/Pd-C, SnCl₂/HCl, or sodium dithionite [1]). The resulting 6-amino derivative provides a nucleophilic handle for NHS-ester or isothiocyanate-based conjugation to fluorophores, biotin, or solid supports—a derivatization strategy unavailable with unsubstituted AMT or its 5-substituted congeners. This approach is particularly relevant for generating immobilized ligand affinity chromatography resins or fluorescently labeled probe molecules for target identification studies .

Hypoxia-Responsive Prodrug Scaffold Development Leveraging Nitroreductase Selectivity

In gene-directed enzyme prodrug therapy (GDEPT) and hypoxia-activated prodrug research, nitroaromatic compounds serve as substrates for one-electron nitroreductases that are upregulated in hypoxic tumor microenvironments [1]. The 6-nitro-α-methyltryptamine scaffold combines a reducible nitro trigger with an α-methyl-branched amine warhead that, upon bioreductive activation to the hydroxylamine or amine intermediate, could release the active α-methyltryptamine pharmacophore selectively within hypoxic cells . This dual functionality is absent in non-nitrated AMT and positions the 6-nitro compound as a candidate scaffold for tumor-selective delivery strategies .

Phosphatase/Bioisostere Screening Using a 6-Nitroindole Pharmacophore

Based on the demonstrated—albeit weak—activity of 6-nitrotryptophan against human receptor-type tyrosine-protein phosphatase alpha (IC₅₀ = 51 μM) [1], 1-(6-nitro-1H-indol-3-yl)propan-2-amine may serve as a structurally simplified, charge-neutral analog for screening against protein tyrosine phosphatase (PTP) panels. The replacement of the carboxylic acid moiety in 6-nitrotryptophan with the α-methyl-branched amine side chain eliminates the negative charge at physiological pH and increases lipophilicity (estimated logD shift of +1.5 units), which could enhance membrane permeability and alter target selectivity relative to the parent amino acid scaffold .

Quote Request

Request a Quote for 1-(6-Nitro-1H-indol-3-yl)propan-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.